1-Phenyl-3-(prop-2-enoyl)urea CAS number and molecular weight.
1-Phenyl-3-(prop-2-enoyl)urea CAS number and molecular weight.
An In-Depth Technical Guide to 1-Phenyl-3-(prop-2-enoyl)urea: Synthesis, Properties, and Applications
Abstract
1-Phenyl-3-(prop-2-enoyl)urea is a bifunctional organic molecule incorporating both a phenylurea scaffold and a reactive acryloyl group. The phenylurea moiety is a well-established pharmacophore found in numerous therapeutic agents, particularly kinase inhibitors, valued for its hydrogen bonding capabilities. The acryloyl group serves as a Michael acceptor, enabling potential covalent interactions with biological nucleophiles. This guide provides a comprehensive overview of 1-Phenyl-3-(prop-2-enoyl)urea, detailing its physicochemical properties, a robust methodology for its chemical synthesis, and an exploration of its potential applications in drug discovery and chemical biology as a covalent modifier of protein function.
Introduction: The Convergence of a Privileged Scaffold and a Reactive Moiety
The urea functional group is a cornerstone in medicinal chemistry, celebrated for its ability to act as a rigid hydrogen bond donor-acceptor unit, thereby facilitating strong and specific interactions with protein targets.[1][2] Phenylurea derivatives, in particular, are recognized as a "privileged scaffold" and are integral to the structure of numerous approved drugs, including the multi-kinase inhibitor Sorafenib.[3] These compounds often target ATP-binding sites in enzymes, where the urea NH groups can form critical hydrogen bonds with the protein backbone.
Parallel to the development of targeted non-covalent inhibitors, the field of covalent drug discovery has undergone a renaissance. Covalent inhibitors offer distinct pharmacological advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets. The most common strategy for achieving covalent modification involves the introduction of a mildly electrophilic "warhead" that can form a stable bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) on the target protein.
1-Phenyl-3-(prop-2-enoyl)urea, the subject of this guide, strategically combines these two paradigms. It features the phenylurea core for targeted binding and an acryloyl group (prop-2-enoyl), a well-characterized Michael acceptor, poised for covalent bond formation. This unique structure makes it a compound of significant interest for researchers developing covalent chemical probes and next-generation therapeutics.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development. The key identifiers and properties for 1-Phenyl-3-(prop-2-enoyl)urea are summarized below.
| Property | Value | Source |
| CAS Number | 71868-35-4 | [4][5] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [4][5] |
| Molecular Weight | 190.20 g/mol | [4] |
| IUPAC Name | 1-phenyl-3-(prop-2-enoyl)urea | [4] |
| Canonical SMILES | C=CC(=O)NC(=O)NC1=CC=CC=C1 | [4] |
| InChI Key | XEJPYSLOJFWBAE-UHFFFAOYSA-N | [4] |
Synthesis and Purification
The synthesis of 1-Phenyl-3-(prop-2-enoyl)urea can be efficiently achieved via the acylation of phenylurea with acryloyl chloride. This method is a standard and reliable approach for the formation of N-acylureas. The causality behind this choice is the high reactivity of the acid chloride, which readily acylates the more nucleophilic terminal nitrogen of phenylurea.
Proposed Synthetic Workflow
The reaction proceeds by the nucleophilic attack of the nitrogen atom of phenylurea on the electrophilic carbonyl carbon of acryloyl chloride, followed by the elimination of hydrogen chloride (HCl). A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated in situ, driving the reaction to completion and preventing potential side reactions.
Caption: Workflow for the synthesis of 1-Phenyl-3-(prop-2-enoyl)urea.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis is confirmed by analytical methods such as TLC, NMR, and mass spectrometry at the appropriate stages.
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenylurea (1.0 eq).
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Dissolution: Dissolve the phenylurea in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M concentration). Cool the solution to 0°C in an ice bath. Rationale: Using an anhydrous solvent is critical to prevent hydrolysis of the highly reactive acryloyl chloride. Cooling the reaction minimizes potential polymerization of the acryloyl moiety and other side reactions.
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Base Addition: Add triethylamine (1.1 eq) to the stirred solution. Rationale: The base acts as an acid scavenger for the HCl produced during the reaction.
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Acylation: Add acryloyl chloride (1.05 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5°C. Rationale: Dropwise addition controls the exothermic nature of the reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (phenylurea) is consumed.
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Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-Phenyl-3-(prop-2-enoyl)urea.
Potential Applications in Drug Discovery and Chemical Biology
The dual functionality of 1-Phenyl-3-(prop-2-enoyl)urea makes it a highly attractive candidate for several applications in biomedical research. The urea moiety is known to participate in key hydrogen-bonding interactions in the active sites of many enzymes, particularly kinases.[6]
Covalent Enzyme Inhibition
The primary application lies in its potential as a covalent inhibitor. The acryloyl group is an electrophilic "warhead" that can undergo a conjugate addition reaction with nucleophilic residues, most commonly cysteine, present in or near the active site of a target protein. This forms a stable, irreversible covalent bond, leading to potent and sustained inhibition.
Caption: Covalent inhibition mechanism of 1-Phenyl-3-(prop-2-enoyl)urea.
Target Identification and Validation
This molecule can be used as a chemical probe in activity-based protein profiling (ABPP) experiments. By synthetically attaching a reporter tag (e.g., biotin or a fluorophore), researchers can use this molecule to "fish" for and identify novel protein targets in complex biological systems, helping to validate their roles in disease pathways.
Structure-Activity Relationship (SAR) Studies
As a parent compound, 1-Phenyl-3-(prop-2-enoyl)urea is an excellent starting point for SAR studies.[6] Modifications to the phenyl ring (e.g., adding substituents to improve potency or selectivity) or alterations to the electrophilicity of the Michael acceptor can be systematically explored to develop highly optimized and selective covalent inhibitors.
Safety and Handling
1-Phenyl-3-(prop-2-enoyl)urea should be handled with care in a well-ventilated fume hood. As an acylating agent and a potential alkylating agent (due to the Michael acceptor), it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
1-Phenyl-3-(prop-2-enoyl)urea represents a molecule of considerable interest, bridging the gap between established pharmacophores and modern covalent inhibitor design. Its straightforward synthesis and inherent reactivity provide a versatile platform for researchers in drug discovery, medicinal chemistry, and chemical biology. The insights provided in this guide offer a foundational understanding of its properties and a framework for its synthesis and application in the development of novel covalent probes and therapeutics.
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